6-chloro-3-methyl-4h-chromen-4-one

Übersicht

Beschreibung

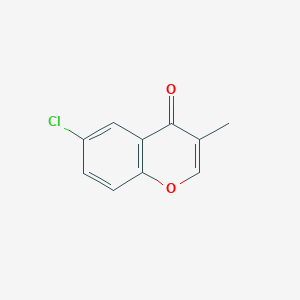

6-chloro-3-methyl-4h-chromen-4-one is a chemical compound belonging to the benzopyran family. Benzopyrans are bicyclic structures consisting of a benzene ring fused to a pyran ring. This compound is known for its potential biological activities, including antiproliferative and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methyl-4h-chromen-4-one typically involves the condensation of phenols with ethyl acetoacetate, followed by cyclization and chlorination . The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-3-methyl-4h-chromen-4-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

Reduction: This reaction can modify the compound’s electronic properties, potentially altering its biological activity.

Substitution: Halogen atoms like chlorine can be substituted with other functional groups, leading to derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various substituted benzopyrans, which can exhibit different biological activities. For example, oxidation can lead to the formation of benzopyranones, while substitution reactions can yield a range of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

6-chloro-3-methyl-4h-chromen-4-one has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s antiproliferative properties make it a candidate for cancer research.

Medicine: Its potential anti-inflammatory effects are being explored for therapeutic applications.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 6-chloro-3-methyl-4h-chromen-4-one involves its interaction with cellular targets, leading to the inhibition of specific enzymes or signaling pathways. For instance, its antiproliferative activity is mediated through the induction of apoptosis in cancer cells, possibly by inhibiting protein tyrosine kinases . The compound’s anti-inflammatory effects may involve the modulation of inflammatory cytokines and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-Chloro-3-iodo-7-methyl-4H-chromen-4-one

- 7-Chloro-4H-chromen-4-one

- 6-Chloro-3-formyl-7-methylchromone

Uniqueness

6-chloro-3-methyl-4h-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it exhibits a balanced profile of antiproliferative and anti-inflammatory properties, making it a versatile candidate for various research applications .

Biologische Aktivität

6-Chloro-3-methyl-4H-chromen-4-one is a compound belonging to the chromone family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of this compound

- Chemical Structure : The compound features a chromone backbone with a chlorine atom at the 6-position and a methyl group at the 3-position.

- Molecular Formula : C10H7ClO2

- Molecular Weight : Approximately 196.62 g/mol

Anticancer Properties

Research indicates that derivatives of chromen-4-one, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. In one study, compounds based on chromen-4-one were synthesized and evaluated for their cytotoxicity against HL-60 (human promyelocytic leukemia), MOLT-4 (human T-cell leukemia), and MCF-7 (breast cancer) cells using the MTT assay. The results showed moderate to high cytotoxicity, with some derivatives achieving IC50 values as low as 24.4 μM against MOLT-4 cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a series of experiments, it was tested against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungal pathogens like Candida albicans. Results indicated that the compound exhibited good antimicrobial activity, comparable to standard antibiotics .

Anti-inflammatory Effects

This compound has been noted for its ability to inhibit enzymes involved in inflammatory pathways. It can influence the NF-kB signaling pathway, which plays a critical role in regulating immune responses and inflammation. This suggests potential therapeutic applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Detailed Case Studies

-

Cytotoxicity Study :

A detailed investigation into the cytotoxic effects of chromen-4-one derivatives revealed that specific substitutions on the chromone structure significantly enhance anticancer activity. For instance, compounds with additional hydroxyl groups showed improved potency against leukemia cell lines . -

Antimicrobial Evaluation :

In a comparative study of various chromone derivatives, this compound demonstrated superior antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics . -

Anti-inflammatory Mechanism :

The compound's ability to modulate inflammatory responses was investigated through in vitro assays measuring NF-kB activation. Results indicated that it effectively reduced NF-kB translocation to the nucleus in immune cells, thereby decreasing pro-inflammatory cytokine production.

Eigenschaften

IUPAC Name |

6-chloro-3-methylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHODNUFBQXSFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C(C1=O)C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612329 | |

| Record name | 6-Chloro-3-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201-14-5 | |

| Record name | 6-Chloro-3-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.